Ethyl(2-methylphenoxy)dipropylsilane
Description
Properties
CAS No. |
59646-04-7 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
ethyl-(2-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C15H26OSi/c1-5-12-17(7-3,13-6-2)16-15-11-9-8-10-14(15)4/h8-11H,5-7,12-13H2,1-4H3 |
InChI Key |
LKOIMNIAQOSRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CC)(CCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
A primary route involves sequential Grignard reactions to build the silicon-bound alkyl groups:
- Silicon Tetrachloride Activation :
Silicon tetrachloride (SiCl₄) reacts with two equivalents of propylmagnesium bromide (PrMgBr) in anhydrous diethyl ether, yielding dipropyldichlorosilane (SiCl₂Pr₂).
$$
\text{SiCl}4 + 2 \text{PrMgBr} \rightarrow \text{SiCl}2\text{Pr}_2 + 2 \text{MgBrCl}
$$ - Ethyl Group Introduction :
Dipropyldichlorosilane reacts with ethylmagnesium bromide (EtMgBr) to substitute one chloride, forming ethylchlorodipropylsilane (SiClPr₂Et).
$$
\text{SiCl}2\text{Pr}2 + \text{EtMgBr} \rightarrow \text{SiClPr}_2\text{Et} + \text{MgBrCl}
$$ - Phenoxy Substitution :
The remaining chloride is displaced by sodium 2-methylphenoxide (NaO-2-MeC₆H₄) in tetrahydrofuran (THF), yielding the final product.
$$
\text{SiClPr}2\text{Et} + \text{NaO-2-MeC}6\text{H}4 \rightarrow \text{SiPr}2\text{Et(O-2-MeC}6\text{H}4) + \text{NaCl}
$$
Key Conditions :
Direct Nucleophilic Substitution
An alternative method starts from pre-formed ethylchlorodipropylsilane (commercially available or synthesized via hydrosilylation):
- Chloride Displacement :
Ethylchlorodipropylsilane reacts with 2-methylphenol in the presence of triethylamine (NEt₃) as a base, facilitating chloride elimination.
$$
\text{SiClPr}2\text{Et} + \text{HO-2-MeC}6\text{H}4 + \text{NEt}3 \rightarrow \text{SiPr}2\text{Et(O-2-MeC}6\text{H}4) + \text{NEt}3\text{HCl}
$$
Optimization Notes :
Catalytic Synthesis in Polymerization Systems
Patent EP0282341A1 describes the compound’s role as an electron donor in Ziegler-Natta catalysts for olefin polymerization. The synthesis is integrated into catalyst preparation:
- Magnesium-Titanium Complex Formation :
A magnesium chloride support is treated with titanium tetrachloride (TiCl₄) and this compound in heptane. - Coordination of Electron Donor :
The silane coordinates to titanium centers, enhancing stereoregularity in polypropylene production.
Industrial Relevance :
Reaction Mechanisms and Kinetics
Nucleophilic Aromatic Substitution
The phenoxy group installation follows an Sₙ2-like mechanism at silicon. The chloride leaving group is displaced by the phenoxide ion, with transition state stabilization via hyperconjugation between silicon and oxygen.
Steric and Electronic Effects
- Steric Hindrance : Bulky 2-methylphenoxy and propyl groups slow substitution kinetics, necessitating elevated temperatures.
- Electronic Effects : Electron-donating ethyl groups increase silicon’s electrophilicity, accelerating phenoxide attack.
Characterization and Analytical Data
Industrial Applications
Polyolefin Catalysis
This compound modifies MgCl₂-supported TiCl₄ catalysts, improving polypropylene’s molecular weight distribution and reducing amorphous polymer content.
Surface Modification Agent
The compound’s hydrophobic silane groups enable surface functionalization in nanomaterials, enhancing compatibility with organic matrices.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a strong base like sodium hydride or potassium hydride.
Major Products Formed
Oxidation: Formation of phenolic derivatives and silanol compounds.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Ethyl(2-methylphenoxy)dipropylsilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethyl(2-methylphenoxy)dipropylsilane involves its interaction with molecular targets through its phenoxy and silane groups. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved include nucleophilic substitution and addition reactions, which facilitate the incorporation of the compound into different molecular frameworks .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on substituent diversity and relevance to industrial or synthetic applications:
Reactivity and Stability
- The aryloxy group also enhances thermal stability (up to ~250°C estimated) .
- Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane : The epoxy-functionalized oxetane moieties enable rapid crosslinking under UV light, making it suitable for coatings. Diphenyl groups increase rigidity but reduce solubility in polar solvents .
- 3-Aminopropyl(dimethyl)ethoxy silane: The amino group confers high reactivity with biomolecules (e.g., proteins, DNA), while the ethoxy group allows controlled hydrolysis for surface grafting .
- Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane: The epoxy group facilitates polymerization under acidic or thermal conditions, ideal for adhesive formulations. Methoxy groups offer faster hydrolysis than phenoxy derivatives .
Q & A
Q. What are the established laboratory synthesis protocols for Ethyl(2-methylphenoxy)dipropylsilane, and what critical parameters influence reaction efficiency?
Methodological Answer: Synthesis can be adapted from analogous phenoxy silane procedures. A two-step approach is recommended:
- Silane Coupling : React 2-methylphenol with dichlorodipropylsilane in anhydrous DMF or THF under inert conditions, using triethylamine to deprotonate the phenol. Maintain temperatures at 0–5°C to minimize side reactions.
- Ethyl Functionalization : Introduce the ethyl group via alkylation with ethyl bromide and a palladium catalyst.
- Key Parameters :
- Solvent purity (anhydrous DMF/THF prevents silane hydrolysis) .
- Flash chromatography (95:5 hexanes/ethyl acetate) for purification .
- Theoretical Yield Table :
| Step | Reagents | Conditions | Yield (%)* |
|---|---|---|---|
| 1 | 2-methylphenol, dichlorodipropylsilane, Et₃N | DMF, 0°C, 12 h | ~65 |
| 2 | Ethyl bromide, Pd/C | THF, reflux, 6 h | ~50 |
| Based on analogous methods . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR/Raman : Identify Si-O-C stretches (1050–1100 cm⁻¹) and methyl/methylene vibrations. Cross-validate with DFT-calculated spectra .
- NMR : Use ¹H/¹³C in CDCl₃ to resolve ethyl/propyl environments; ²⁹Si NMR confirms silane connectivity (δ −10 to −20 ppm) .
- Elemental Analysis : Verify %C/H/Si (e.g., C₁₈H₃₀O₃Si: C 65.41%, H 9.15%, Si 8.49%) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Containment : Use glove boxes/fume hoods to avoid inhalation .
- Moisture Control : Store under nitrogen/argon; silanes hydrolyze exothermically .
- Waste Disposal : Quench with aqueous ethanol before neutralization .
Advanced Research Questions
Q. How can DFT elucidate electronic/steric effects of the dipropylsilane group?
Methodological Answer:
- Electrostatic Potential Maps : Highlight electron-rich (phenoxy oxygen) and electron-deficient (silane) regions.
- Frontier Orbitals : Calculate HOMO-LUMO gaps (e.g., 4.5 eV predicts electrophilicity) .
- NBO Analysis : Quantify hyperconjugation between σ*(Si-C) and phenoxy π-system (stabilization: 8–12 kcal/mol) .
Q. How to resolve contradictions in spectral data (e.g., NMR/IR)?
Methodological Answer:
- Variable Conditions : Re-measure spectra at different temperatures/solvents to assess conformational flexibility .
- DFT Validation : Compare experimental IR peaks with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) .
- 2D NMR : Use NOESY to confirm spatial proximity of ethyl and phenoxy groups in solution .
Q. What strategies optimize regioselective modification of the 2-methylphenoxy group?
Methodological Answer:
- Directed Ortho-Metalation (DoM) : Use LDA in THF at −78°C to deprotonate methyl-adjacent positions, then quench with Br₂/I₂ .
- Protection/Deprotection : Silylate phenol oxygen with TBDMSCl, modify methyl group, then cleave with TBAF .
- Selectivity Table :
| Reaction Type | Conditions | Selectivity Factor* |
|---|---|---|
| Bromination (NBS/AIBN) | Chloroform, 80°C | 85% para-to-silane |
| DoM with LDA | THF, −78°C | >90% ortho-to-methyl |
| Based on analogous systems . |
Q. How do solvent polarity and temperature affect conformational dynamics?
Methodological Answer:
- Low-Polarity Solvents (Hexanes) : Folded conformation with CH-π interactions (upfield ¹H NMR shifts) .
- High-Polarity Solvents (DMF) : Extended conformers dominate. Calculate ΔG‡ (12–15 kcal/mol) from Eyring plots .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
